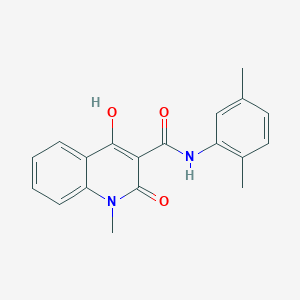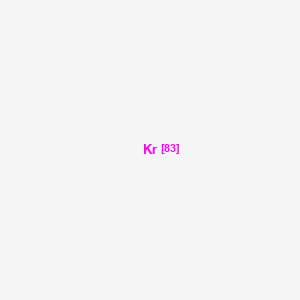
krypton-83
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Krypton-83 is an isotope of the noble gas krypton, which is represented by the symbol Kr and has an atomic number of 36. This compound is one of the stable isotopes of krypton, with a mass number of 83. It is colorless, odorless, and tasteless, like other noble gases. This compound is notable for its applications in scientific research, particularly in the fields of magnetic resonance imaging (MRI) and nuclear magnetic resonance (NMR) spectroscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Krypton-83 can be obtained through the process of air liquefaction and fractional distillation. This method involves cooling air to very low temperatures to liquefy it, followed by the separation of its components based on their boiling points. Krypton is isolated from the air, and this compound is then separated from other isotopes of krypton using cryogenic distillation .
Industrial Production Methods
In industrial settings, this compound is produced as a byproduct of the separation of air into its primary components, such as nitrogen and oxygen. The process involves the use of large-scale cryogenic distillation units that can efficiently separate krypton from other gases. The this compound isotope is then further purified using additional cryogenic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Krypton-83, like other noble gases, is generally inert and does not readily form chemical compounds. it can react with highly electronegative elements under specific conditions. One of the most well-known reactions is the formation of krypton difluoride (KrF₂) when krypton reacts with fluorine at very low temperatures and under the influence of an electric discharge or X-rays .
Common Reagents and Conditions
Fluorine (F₂): Krypton reacts with fluorine to form krypton difluoride.
Major Products
Aplicaciones Científicas De Investigación
Krypton-83 has several important applications in scientific research:
Magnetic Resonance Imaging (MRI): Hyperpolarized this compound is used as a contrast agent in MRI to enhance the imaging of airways and other structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: this compound is used in NMR spectroscopy to study the properties of materials and surfaces.
Materials Science: This compound is used to investigate the homogeneity of surface grafting, coating, and the spatial fluctuations of surface-to-volume ratios in porous media.
Mecanismo De Acción
The mechanism by which krypton-83 exerts its effects in MRI and NMR is primarily based on its nuclear magnetic properties. This compound has a nuclear spin of 9/2 and a magnetic dipole moment, which makes it suitable for hyperpolarization. Hyperpolarized this compound enhances the contrast in MRI by providing a strong signal that depends on the chemical composition of the materials being imaged. The quadrupolar interactions of this compound during adsorption on material interfaces play a crucial role in its relaxation properties .
Comparación Con Compuestos Similares
Similar Compounds
Xenon-129 (Xe-129): Another noble gas isotope used in MRI and NMR.
Helium-3 (He-3): A stable isotope of helium used in MRI for pulmonary imaging.
Uniqueness of Krypton-83
This compound is unique due to its higher nuclear spin (9/2) compared to xenon-129 and helium-3. This higher spin allows for different relaxation properties and makes this compound particularly useful for studying surface interactions and material properties. Additionally, the quadrupolar interactions of this compound provide distinct contrast mechanisms in MRI that are not available with xenon-129 or helium-3 .
Propiedades
Fórmula molecular |
Kr |
|---|---|
Peso molecular |
82.91412652 g/mol |
Nombre IUPAC |
krypton-83 |
InChI |
InChI=1S/Kr/i1-1 |
Clave InChI |
DNNSSWSSYDEUBZ-BJUDXGSMSA-N |
SMILES isomérico |
[83Kr] |
SMILES canónico |
[Kr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


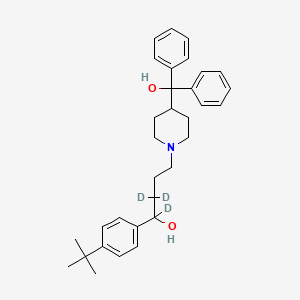
![D-[3-2H]Glucose](/img/structure/B12057919.png)
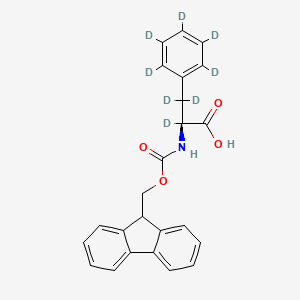


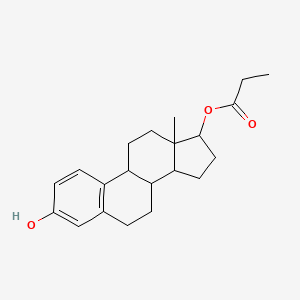


![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)
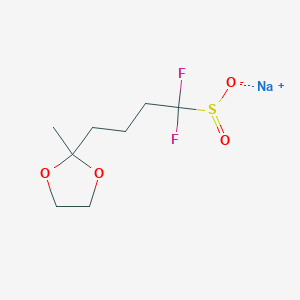

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)
